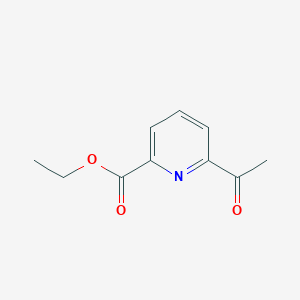

Ethyl 6-acetylpyridine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-acetylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-3-14-10(13)9-6-4-5-8(11-9)7(2)12/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYXIUHSZNHMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468985 | |

| Record name | Ethyl 6-acetylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114578-70-0 | |

| Record name | Ethyl 6-acetylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-acetylpyridine-2-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl 6-acetylpyridine-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its dissymmetric structure, featuring both an ester and a ketone functionality, makes it an attractive precursor for the synthesis of more complex molecular architectures, including specialized ligands and pharmacologically active agents. This guide provides a comprehensive overview of a robust and controlled synthesis pathway for this compound, starting from the readily available 2,6-dimethylpyridine. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present key data to ensure reproducibility. This document is intended for researchers, chemists, and professionals in the field of drug development who require a thorough understanding of the synthesis of this important intermediate.

Introduction and Strategic Overview

The synthesis of asymmetrically substituted pyridine derivatives presents a unique challenge in organic chemistry. The ability to selectively functionalize one of two identical reactive sites on the pyridine ring is paramount. This guide focuses on a controlled synthesis of this compound, a compound whose synthesis had not been extensively reported until recently[1].

The synthetic strategy detailed herein follows a logical progression from a simple, symmetrical starting material to the more complex, asymmetrical target molecule. The overall pathway can be summarized in three key stages:

-

Oxidation: The two methyl groups of 2,6-dimethylpyridine are oxidized to carboxylic acids, yielding 2,6-pyridinedicarboxylic acid (also known as dipicolinic acid).

-

Esterification: Both carboxylic acid groups are converted to their corresponding ethyl esters, resulting in the formation of diethyl 2,6-pyridinedicarboxylate.

-

Controlled Mono-acylation: A crucial Claisen condensation reaction is performed under carefully controlled conditions to selectively replace one of the ethyl ester groups with an acetyl group, affording the desired this compound.

This approach allows for the efficient construction of the target molecule with good overall yield and purity.

Visualizing the Synthesis Pathway

The entire synthesis can be visualized as a linear progression, with each step building upon the previous one.

Caption: Overall synthesis pathway from 2,6-dimethylpyridine.

Detailed Synthesis Steps and Mechanistic Insights

Step 1: Synthesis of 2,6-Dipicolinic Acid from 2,6-Dimethylpyridine

The initial step involves the oxidation of the two methyl groups of 2,6-dimethylpyridine. This transformation is a standard procedure in pyridine chemistry. While various oxidizing agents can be employed, a common and effective method utilizes potassium permanganate.

Mechanism Insight: The oxidation mechanism with permanganate is complex and proceeds through multiple steps, likely involving the formation of a mandelate-type intermediate which is further oxidized to the carboxylic acid. The basic conditions typically used for permanganate oxidations ensure the formation of the potassium salt of the dicarboxylic acid, which is then protonated during acidic workup.

Step 2: Synthesis of Diethyl 2,6-pyridinedicarboxylate

With 2,6-dipicolinic acid in hand, the next step is the conversion of both carboxylic acid groups to their corresponding ethyl esters. This is typically achieved through a Fischer esterification, which involves reacting the dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid[2][3].

Mechanism Insight: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester[2][3][4]. The use of excess ethanol helps to drive the equilibrium towards the product side.

Caption: Simplified mechanism of Fischer Esterification.

Step 3: Controlled Synthesis of this compound

This is the most critical step of the synthesis, where the symmetrical diester is converted into the asymmetrical mono-acetylated product. This is achieved through a Claisen condensation reaction with ethyl acetate, using sodium ethoxide as the base[1].

Mechanism Insight: The success of this selective mono-acylation hinges on the careful control of the stoichiometry of the base. The proposed mechanism involves the deprotonation of ethyl acetate by sodium ethoxide to form a nucleophilic enolate. This enolate then attacks one of the carbonyl carbons of diethyl 2,6-pyridinedicarboxylate, leading to the displacement of an ethoxide ion and the formation of a β-keto ester intermediate. The reaction is carefully controlled to favor the mono-addition product[1].

Caption: Proposed mechanism for the controlled Claisen condensation.

Experimental Protocols

The following protocols are adapted from the procedures described by Tong, et al.[1].

Synthesis of 2,6-Dipicolinic Acid

-

To a solution of 2,6-dimethylpyridine in water, add potassium permanganate portion-wise while maintaining the temperature.

-

Reflux the mixture until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2,6-dipicolinic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Synthesis of Diethyl 2,6-pyridinedicarboxylate

-

Suspend 2,6-dipicolinic acid in an excess of absolute ethanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid as a catalyst.

-

Reflux the reaction mixture for several hours.

-

Cool the solution and neutralize with a suitable base (e.g., sodium carbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to obtain the crude diethyl ester.

-

Purify the product by vacuum distillation or column chromatography.

Synthesis of this compound

-

To a solution of diethyl 2,6-pyridinedicarboxylate in a suitable anhydrous solvent (e.g., toluene), add a stoichiometric amount of sodium ethoxide.

-

Add ethyl acetate to the reaction mixture.

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC).

-

After the reaction is complete, cool the mixture and quench with a dilute acid.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis pathway, as reported in the literature[1].

| Compound | Starting Material(s) | Reagents | Yield (%) | Melting Point (°C) |

| 2,6-Dipicolinic Acid | 2,6-Dimethylpyridine | KMnO4 | High | 248-250 |

| Diethyl 2,6-pyridinedicarboxylate | 2,6-Dipicolinic Acid | EtOH, H2SO4 | ~61.3 | 79-80 |

| This compound | Diethyl 2,6-pyridinedicarboxylate, Ethyl Acetate | EtONa | ~28.0 | 50.0-51.5 |

Conclusion

The synthesis of this compound can be reliably achieved through a three-step process starting from 2,6-dimethylpyridine. The key to this synthesis is the controlled mono-acylation of diethyl 2,6-pyridinedicarboxylate using a Claisen condensation reaction. By carefully managing the reaction conditions and stoichiometry, the asymmetrical product can be obtained in a reproducible manner. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and chemists to successfully synthesize this valuable building block for their research and development endeavors.

References

- Kofron, W. G., & Baclawski, L. M. (n.d.). Metalation of 2-Methylpyridine Derivatives. Organic Syntheses.

- Tong, L., et al. (2009). Controlled Synthesis of 2-Acetyl-6-carbethoxypyridine and 2,6-Diacetylpyridine from 2,6-Dimethylpyridine. ResearchGate.

- Wikipedia. (2023). 2-Acetylpyridine. In Wikipedia.

- Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. (n.d.). SciELO.

- This compound. (n.d.). PubChem.

- A kind of preparation method of 2- acetylpyridine. (2019). Google Patents.

- Selective Monoacylation of Diols and Asymmetric Desymmetrization of Dialkyl meso-Tartrates Using 2-Pyridyl Esters as Acylating Agents and Metal Carboxylates as Catalysts. (2019). ResearchGate.

- Synthesis of 2, 6-dicarbonylpyridines. (2003). Google Patents.

- Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI.

- Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. (2011). Green Chemistry.

- Esterification of pyridine carboxylic acids. (1956). Google Patents.

- Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. (2014). ResearchGate.

- Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). (n.d.). OIST.

- Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. (2012). Journal of Applied Pharmaceutical Science.

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.

- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). PubMed.

- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.

- Esterification--Making Esters from Carboxylic Acids. (2019). YouTube.

- 1H-Pyrrole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses.

Sources

Mechanism of formation for Ethyl 6-acetylpyridine-2-carboxylate

An In-Depth Technical Guide to the Formation Mechanism of Ethyl 6-acetylpyridine-2-carboxylate

Introduction

This compound is a substituted pyridine derivative that serves as a valuable heterocyclic building block in various fields of chemical research, including medicinal chemistry and the development of novel ligands for coordination chemistry. Its structure, featuring three distinct functional groups—an ester, a ketone, and a pyridine ring—offers multiple points for further chemical modification. The synthesis of this molecule is a compelling case study in the application of classic organic reactions to complex aromatic systems.

This guide provides a detailed examination of the predominant mechanism for the formation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but a deep dive into the causality behind the synthetic strategy, ensuring a thorough and practical understanding of the chemical principles at play.

Core Synthetic Strategy: The Claisen Condensation Pathway

The most well-documented and chemically sound method for synthesizing this compound is through a base-catalyzed carbon-carbon bond-forming reaction known as the Claisen condensation .[1][2] This reaction is ideally suited for this transformation, which effectively converts a carboxylate ester group into an acetyl group.

The overall transformation can be represented as follows:

-

Primary Reactant (Electrophile): Diethyl 2,6-pyridinedicarboxylate

-

Secondary Reactant (Nucleophile Precursor): Ethyl acetate

-

Key Reagent: A strong, non-nucleophilic base, typically Sodium Ethoxide (NaOEt) or Sodium metal (Na) in ethanol.

The reaction proceeds by the nucleophilic attack of an enolate derived from ethyl acetate onto one of the electrophilic carbonyl carbons of diethyl 2,6-pyridinedicarboxylate.[3] This is followed by a key decarboxylation step to yield the final product.

Detailed Reaction Mechanism

The formation of this compound is a multi-step process. Each step is a classic example of fundamental organic chemistry principles, from acid-base reactions to nucleophilic acyl substitution.

Step 1: Enolate Formation

The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, such as sodium ethoxide. The α-protons of esters are weakly acidic (pKa ≈ 25) due to the electron-withdrawing effect of the adjacent carbonyl group and the resonance stabilization of the resulting conjugate base.[4] The base abstracts an α-proton to form a nucleophilic enolate ion, which is stabilized by the delocalization of the negative charge onto the carbonyl oxygen.[5]

Step 2: Nucleophilic Acyl Substitution

The highly nucleophilic enolate ion attacks the electrophilic carbonyl carbon of one of the ester groups on the diethyl 2,6-pyridinedicarboxylate molecule. This forms a tetrahedral alkoxide intermediate.[1]

Step 3: Reformation of the Carbonyl and Elimination

The unstable tetrahedral intermediate rapidly collapses. It reforms the carbon-oxygen double bond and eliminates the ethoxide ion (⁻OEt) as a leaving group.[2] This step is characteristic of nucleophilic acyl substitution and results in the formation of a β-keto ester intermediate.

Step 4: Deprotonation of the β-Keto Ester

The newly formed β-keto ester has a highly acidic proton on the methylene carbon situated between two carbonyl groups (pKa ≈ 11). This proton is readily abstracted by the ethoxide base present in the reaction mixture. This deprotonation is a thermodynamically favorable step that drives the overall reaction equilibrium toward the product side, which is why a stoichiometric amount of base is required rather than a catalytic amount.[2][4]

Step 5: Ketonization and Decarboxylation (Acidic Workup)

Upon introduction of aqueous acid during the workup phase, the enolate of the β-keto ester is protonated. The resulting β-keto ester is then susceptible to hydrolysis and decarboxylation. The ester group attached to the newly formed keto-chain is cleaved, and the resulting β-keto acid readily loses carbon dioxide to yield the final product, this compound. An improved protocol suggests that this transformation can be achieved directly.[3]

The complete mechanistic pathway is illustrated below.

Experimental Protocol

The following protocol is a representative procedure for the synthesis, adapted from established methodologies for forming acetylpyridines from dicarbethoxypyridine.[3] This protocol is designed as a self-validating system, where careful execution and monitoring ensure a successful outcome.

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| Diethyl 2,6-pyridinedicarboxylate | Anhydrous, 98%+ | Starting Material (Electrophile) |

| Ethyl Acetate | Anhydrous, 99.5%+ | Starting Material (Nucleophile Precursor) |

| Sodium Metal (Na) | Clean, free of oxide layer | Base Precursor |

| Ethanol (EtOH) | Absolute, 200 proof | Reactant with Na to form NaOEt base |

| Toluene | Anhydrous | Reaction Solvent |

| Hydrochloric Acid (HCl) | 2M Aqueous Solution | Quenching and Acidification (Workup) |

| Ethyl Acetate (Reagent Grade) | N/A | Extraction Solvent |

| Brine (Saturated NaCl) | N/A | Aqueous Wash |

| Anhydrous Sodium Sulfate | Granular | Drying Agent |

| Three-neck round-bottom flask | 500 mL, oven-dried | Reaction Vessel |

| Reflux Condenser | With drying tube (CaCl₂) | Prevent moisture, condense solvent |

| Addition Funnel | 125 mL, pressure-equalizing | Controlled addition of reagents |

| Magnetic Stirrer/Hotplate | N/A | Agitation and Heating |

| TLC plates | Silica gel 60 F₂₅₄ | Reaction Monitoring |

Step-by-Step Methodology

-

Preparation of Base: Under an inert atmosphere (e.g., Argon), add anhydrous toluene to a three-neck flask equipped with a reflux condenser and magnetic stirrer. Carefully add sodium metal, followed by the dropwise addition of absolute ethanol. Stir the mixture until all the sodium has reacted to form sodium ethoxide.

-

Charging Reactants: To the freshly prepared sodium ethoxide solution, add diethyl 2,6-pyridinedicarboxylate.

-

Nucleophile Addition: Add anhydrous ethyl acetate dropwise to the reaction mixture at room temperature over 30 minutes.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to 0°C in an ice bath. Slowly and carefully add 2M HCl to quench the reaction and neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Washing and Drying: Combine all organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain pure this compound.

Causality and Experimental Choices

A robust protocol is defined by understanding the reason behind each step.

-

Choice of Base: Sodium ethoxide is the base of choice. It is generated in situ from sodium and ethanol. A strong base is required to deprotonate the ethyl acetate. Crucially, using an alkoxide base like NaOEt prevents saponification (hydrolysis) of the ester functional groups, a destructive side reaction that would occur with hydroxide bases like NaOH or KOH.[2][6] The ethoxide anion is also the leaving group in the condensation, preventing transesterification side products.[6]

-

Anhydrous Conditions: The exclusion of water is paramount. Water would react violently with the sodium metal, quench the sodium ethoxide base, and potentially hydrolyze the ester reactants and product.

-

Stoichiometric Base: As shown in the mechanism, the final deprotonation of the β-keto ester product is a key equilibrium-driving step. This requires a full equivalent of base, making the base a reagent rather than a catalyst.[2]

-

Solvent: Toluene is an excellent choice as it is inert to the reaction conditions and has a high boiling point (111°C), allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.

Conclusion

The formation of this compound is a textbook example of the Claisen condensation, skillfully applied to the synthesis of a highly functionalized heterocyclic molecule. The mechanism proceeds through the generation of a nucleophilic enolate from ethyl acetate, which then undergoes a nucleophilic acyl substitution with diethyl 2,6-pyridinedicarboxylate. The reaction is driven to completion by the deprotonation of the intermediate β-keto ester, with the final acetyl product being formed after an acidic workup and decarboxylation. Understanding this mechanistic pathway and the rationale behind the specific experimental conditions is essential for researchers aiming to synthesize this and related compounds with high efficiency and purity.

References

- Tang, R., et al. (2010). Synthesis of Novel Multifunctional Pyridine-2,6-dicarboxylic Acid Derivatives. Taylor & Francis Online.

- Wolska, I., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI.

- Tang, R., et al. (2006). Synthesis of Novel Derivatives of Pyridine-2,6-dicarboxylic Acid. Taylor & Francis Online.

- Okinawa Institute of Science and Technology. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. OIST Groups.

- Tanaka, F., et al. (2013). Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic Acid Derivatives From Pyruvates and Aldehydes in One Pot. Amanote Research.

- Wikipedia. (n.d.). Claisen condensation. Wikipedia.

- BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S.

- ChemBK. (2024). This compound. ChemBK.

- Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts.

- University of Thi-Qar. (n.d.). The Claisen Condensation. College of Science.

- OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Organic Chemistry.

- Journal of Emerging Technologies and Innovative Research. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2-methyl-4-phenyl-1-(pyridin-2-yl)pyridine-3-carboxylate Derivative via a one-pot four component reaction. JETIR.

- Khan, I., et al. (2018). facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. SciELO.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Doubtnut. (2020). on reaction with diethyl oxalate forms:. YouTube.

- Asma, M., et al. (2008). An Improved Synthetic Protocol and Plausible Mechanism in Forming Acetylpyridines from 2,6-Dicarbethoxypyridine. ResearchGate.

- Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Stack Exchange.

Sources

Physical and chemical properties of Ethyl 6-acetylpyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 6-acetylpyridine-2-carboxylate, a substituted pyridine derivative, stands as a molecule of significant interest at the intersection of organic synthesis and medicinal chemistry. Its structural features, comprising a pyridine core functionalized with both an acetyl and an ethyl carboxylate group, render it a versatile building block for the construction of more complex molecular architectures. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its notable application in the development of novel therapeutics. As a key intermediate, understanding its characteristics is paramount for its effective utilization in research and development endeavors.

Molecular Structure and Physicochemical Properties

This compound possesses a disubstituted pyridine ring, a foundational heterocyclic motif in numerous biologically active compounds. The strategic placement of the acetyl and ethyl carboxylate groups at the 2 and 6 positions of the pyridine ring provides multiple reactive sites, influencing its overall chemical behavior and potential for further functionalization.

General Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted values derived from computational models.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.20 g/mol | [1] |

| Appearance | White to off-white solid | ChemBK[2] |

| Melting Point | 50.0-51.5 °C | ChemBK[2] |

| Boiling Point (Predicted) | 329.6 ± 27.0 °C at 760 mmHg | ChemBK[2] |

| Density (Predicted) | 1.145 ± 0.06 g/cm³ | ChemBK[2] |

| Solubility | Soluble in organic solvents such as ether and chloroform; insoluble in water. | ChemBK[2] |

| CAS Number | 114578-70-0 | [1] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label="N"]; g [label="C"]; h [label="O"]; i [label="O"]; j [label="C"]; k [label="O"]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""];// Pyridine Ring a -- b [len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- a [len=1.5];

// Acetyl Group a -- g [len=1.5]; g -- h [style=filled, len=1.5]; g -- l [len=1.5, style=invis]; l -- m [len=1.5, style=invis]; m -- n [len=1.5, style=invis]; n -- o [len=1.5, style=invis]; o -- p [len=1.5, style=invis]; p -- q [len=1.5, style=invis]; q -- r [len=1.5, style=invis]; r -- s [len=1.5, style=invis]; s -- t [len=1.5, style=invis]; t -- u [len=1.5, style=invis]; u -- j [len=1.5, style=invis]; j -- k [style=filled, len=1.5];

// Ethyl Carboxylate Group e -- i [len=1.5]; i -- j [len=1.5]; j -- k [style=filled, len=1.5]; }

Figure 1: 2D Chemical Structure of this compound.

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the methyl protons of the acetyl group, and the ethyl protons of the carboxylate group.

-

Pyridine Protons (Ar-H): Three signals in the aromatic region (typically δ 7.5-8.5 ppm), showing characteristic coupling patterns (doublet, triplet, doublet).

-

Ethyl Protons (-OCH₂CH₃): A quartet for the methylene protons (δ ~4.4 ppm) and a triplet for the methyl protons (δ ~1.4 ppm), with a coupling constant of approximately 7 Hz.

-

Acetyl Protons (-COCH₃): A singlet for the three methyl protons (δ ~2.7 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display ten distinct signals, corresponding to each unique carbon atom in the molecule.

-

Carbonyl Carbons (C=O): Two signals in the downfield region, one for the ketone (δ ~198-202 ppm) and one for the ester (δ ~164-168 ppm).

-

Pyridine Carbons (Ar-C): Five signals in the aromatic region (δ ~120-160 ppm).

-

Ethyl Carbons (-OCH₂CH₃): A signal for the methylene carbon (δ ~62 ppm) and a signal for the methyl carbon (δ ~14 ppm).

-

Acetyl Carbon (-COCH₃): A signal for the methyl carbon (δ ~26 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and various C-H and C-N bonds.

-

C=O Stretching (Ketone): A strong, sharp peak around 1700-1720 cm⁻¹.

-

C=O Stretching (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.

-

C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks below 3000 cm⁻¹.

-

C-O Stretching (Ester): A strong peak in the 1100-1300 cm⁻¹ region.

-

C=N and C=C Stretching (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 193. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) from the ester, the loss of the ethyl group (-C₂H₅, m/z 29), and the loss of the acetyl group (-COCH₃, m/z 43).

Synthesis and Reactivity

The synthesis of this compound is a key process for its availability in research and industrial settings. Understanding its reactivity is crucial for its application as a synthetic intermediate.

Synthetic Protocol

A reliable method for the synthesis of this compound involves the selective acetylation of a pre-functionalized pyridine derivative. The following protocol is adapted from the peer-reviewed literature and provides a robust route to the target compound.

Sources

Ethyl 6-acetylpyridine-2-carboxylate spectroscopic data (NMR, IR, MS)

A-Z. A-Z. A-Z.

A Comprehensive Spectroscopic Analysis of Ethyl 6-acetylpyridine-2-carboxylate

Abstract

This technical guide provides a detailed spectroscopic analysis of this compound, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section outlines the fundamental principles of the technique, detailed experimental protocols, data interpretation, and the causal logic behind spectral assignments. The integrated analysis serves as a robust framework for the unambiguous identification and quality assessment of this compound.

Introduction

This compound is a disubstituted pyridine derivative featuring both an ester and a ketone functional group. This unique arrangement of electron-withdrawing groups on the pyridine ring makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, including pharmaceutical agents and functional materials.[1] Given its importance, rigorous structural confirmation and purity assessment are paramount. Spectroscopic methods provide a powerful, non-destructive suite of tools to achieve this. This guide synthesizes data from orthogonal techniques—NMR, IR, and MS—to build a complete and validated structural profile of the molecule.

Molecular Structure and Functional Groups

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₁₀H₁₁NO₃) possesses a central pyridine ring, an ethyl ester group at the C2 position, and an acetyl (ketone) group at the C6 position.

Diagram: Molecular Structure and Numbering

A numbered schematic of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (0-10 ppm).

Data Interpretation and Analysis:

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl ester and acetyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 - 8.0 | Triplet (t) | 1H | H-4 | Located between two other aromatic protons, leading to a triplet splitting pattern. |

| ~8.0 - 7.8 | Doublet (d) | 1H | H-3 or H-5 | Coupled to the H-4 proton. The exact position is influenced by the adjacent electron-withdrawing groups. |

| ~7.8 - 7.6 | Doublet (d) | 1H | H-5 or H-3 | Coupled to the H-4 proton. |

| ~4.5 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). The downfield shift is due to the adjacent electronegative oxygen atom. |

| ~2.7 | Singlet (s) | 3H | -C(O)-CH₃ | These protons have no adjacent protons, resulting in a singlet. |

| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Data Interpretation and Analysis:

The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.[2]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~198 | C =O (Ketone) | The carbonyl carbon of the acetyl group is significantly deshielded and appears far downfield.[1] |

| ~165 | C =O (Ester) | The ester carbonyl carbon is also deshielded but typically appears slightly upfield from a ketone carbonyl. |

| ~155 | C-6 (Pyridine) | Aromatic carbon attached to the acetyl group. |

| ~148 | C-2 (Pyridine) | Aromatic carbon attached to the ester group. |

| ~138 | C-4 (Pyridine) | Aromatic carbon, deshielded by the ring nitrogen. |

| ~128 | C-5 (Pyridine) | Aromatic carbon. |

| ~124 | C-3 (Pyridine) | Aromatic carbon. |

| ~62 | -O-CH₂ -CH₃ | The methylene carbon is deshielded by the attached oxygen atom. |

| ~26 | -C(O)-CH₃ | The methyl carbon of the acetyl group. |

| ~14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.[3]

Experimental Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.

Data Interpretation and Analysis:

The IR spectrum of this compound is dominated by strong absorptions from its two carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |

| ~3000-2850 | Medium-Weak | C-H stretch (aliphatic) | Corresponds to the C-H bonds of the ethyl and acetyl methyl groups. |

| ~1730-1710 | Strong | C=O stretch (Ester) | The ester carbonyl typically absorbs at a higher frequency than a simple ketone.[4] |

| ~1700-1680 | Strong | C=O stretch (Ketone) | The acetyl carbonyl stretch. Conjugation with the pyridine ring may slightly lower its frequency. |

| ~1600-1450 | Medium | C=C / C=N stretch | Vibrations of the pyridine ring. |

| ~1300-1100 | Strong | C-O stretch | Characteristic stretches for the C-O single bonds of the ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range that includes the expected molecular weight (193.20 g/mol ).[5]

Data Interpretation and Analysis:

The primary goal is to identify the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺.

-

Molecular Ion Peak: The molecular weight of this compound is 193.20 Da. In ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 194.2 . In EI-MS, the molecular ion [M]⁺ at m/z 193.2 would be expected.

-

Key Fragmentation Patterns: The molecule can fragment in predictable ways, providing further structural confirmation.

Diagram: Key MS Fragmentation Pathways

Proposed fragmentation of the molecular ion in EI-MS.

Integrated Spectroscopic Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques.

-

MS confirms the molecular formula C₁₀H₁₁NO₃ by providing the exact molecular weight.

-

IR confirms the presence of the key ester and ketone C=O functional groups.

-

¹³C NMR confirms the presence of 10 distinct carbon environments, including two carbonyls, six aromatic carbons, and the three aliphatic carbons of the substituents.

-

¹H NMR provides the final, detailed piece of the puzzle, confirming the connectivity of the protons, their relative numbers, and the specific arrangement of the ethyl and acetyl groups on the pyridine ring.

Together, these techniques provide an unambiguous, self-validating confirmation of the structure and identity of this compound, ensuring its suitability for downstream applications in research and development.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- SciELO. (2016). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives.

- The Royal Society of Chemistry. (n.d.). Supporting Information Page.

- University of Wisconsin, ACS Division of Organic Chemistry. (2021). NMR Spectroscopy: ¹³C NMR Chemical Shifts.

- National Center for Biotechnology Information. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central.

- National Institutes of Health. (n.d.). Synthesis, Characterization, and Preliminary Oxygenation Studies of Benzyl- and Ethyl-Substituted Pyridine Ligands of Carboxylate-Rich Diiron(II) Complexes.

- ChemBK. (2024). This compound.

- Journal of Applied Pharmaceutical Science. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives.

- ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- ResearchGate. (n.d.). ¹H NMR spectrum of 2,6-bis-[1-(2-phenylhydrazono)ethyl]pyridine in DMSO-d₆.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate.

Sources

- 1. scielo.br [scielo.br]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C10H11NO3 | CID 11586434 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl 6-acetylpyridine-2-carboxylate: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 6-acetylpyridine-2-carboxylate

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in a variety of biologically active compounds and functional materials. The presence of both an acetyl and an ethyl carboxylate group on the pyridine ring at the 2 and 6 positions provides two distinct points for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic routes.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route will often depend on the commercial availability and cost of the precursors, as well as the desired scale of the reaction and the laboratory equipment available. This guide will detail three of the most logical and commonly employed synthetic strategies:

-

From 2,6-Pyridinedicarboxylic Acid: A robust and high-yielding approach that leverages the symmetrical nature of the starting material.

-

From 2-Acetylpyridine: A strategy that builds upon a readily available and relatively inexpensive starting material.

-

From Ethyl 6-methylpyridine-2-carboxylate: An approach that relies on the selective oxidation of a methyl group.

Strategy 1: Synthesis from 2,6-Pyridinedicarboxylic Acid

This is arguably the most direct and reliable route to this compound. The core of this strategy lies in the selective functionalization of the two carboxylic acid groups of 2,6-pyridinedicarboxylic acid.

Workflow Overview

Caption: Synthetic workflow from 2,6-Pyridinedicarboxylic Acid.

Step 1: Selective Monoesterification of 2,6-Pyridinedicarboxylic Acid

The first critical step is the selective esterification of one of the two carboxylic acid groups to yield 6-(ethoxycarbonyl)pyridine-2-carboxylic acid. This can be achieved by carefully controlling the stoichiometry of the alcohol and the reaction conditions.

Causality: By using a limited amount of ethanol and an acid catalyst, the reaction can be biased towards the formation of the monoester. The second esterification is a slower process, allowing for the isolation of the desired intermediate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-pyridinedicarboxylic acid (1 equivalent) in a mixture of toluene and absolute ethanol (1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in water and the pH is adjusted to ~4-5 with a saturated solution of sodium bicarbonate. The precipitated product, 6-(ethoxycarbonyl)pyridine-2-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Conversion of the Carboxylic Acid to an Acetyl Group

The remaining carboxylic acid group is then converted to the target acetyl group. A common and effective method involves the formation of an acid chloride followed by a reaction with an organometallic reagent.

Causality: The carboxylic acid is first converted to a more reactive acid chloride. This acylating agent can then react with a soft nucleophile like a methylmagnesium halide (Grignard reagent) to form the ketone. The use of a Grignard reagent is a classic and reliable method for this transformation.[1]

Experimental Protocol:

-

Acid Chloride Formation: To a solution of 6-(ethoxycarbonyl)pyridine-2-carboxylic acid (1 equivalent) in dry dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Add a catalytic amount of dry N,N-dimethylformamide (DMF).[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The completion of the reaction can be monitored by the cessation of gas evolution.

-

Grignard Reaction: In a separate flask, prepare a solution of methylmagnesium bromide (1.5 equivalents) in dry diethyl ether. Cool this solution to -78 °C.

-

Acylation: Slowly add the freshly prepared solution of 6-(ethoxycarbonyl)pyridine-2-carbonyl chloride to the Grignard reagent at -78 °C. Maintain this temperature for 1-2 hours.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Alternative: Weinreb Amide Route

An alternative to the direct Grignard reaction with the acid chloride is the use of a Weinreb amide intermediate. This two-step process often provides higher yields and better control, as the Weinreb amide is less prone to over-addition of the organometallic reagent.[3][4]

Causality: The Weinreb amide forms a stable chelated intermediate upon addition of the organometallic reagent, which prevents the second addition that would lead to a tertiary alcohol. The intermediate collapses to the ketone upon acidic workup.

Experimental Protocol (Weinreb Amide Formation):

-

Activation: To a solution of 6-(ethoxycarbonyl)pyridine-2-carboxylic acid (1 equivalent) and N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dry DCM, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a base like triethylamine (2.5 equivalents) at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the Weinreb amide, which can often be used in the next step without further purification.

Experimental Protocol (Ketone Synthesis from Weinreb Amide):

-

Reaction: Dissolve the Weinreb amide in dry tetrahydrofuran (THF) and cool to 0 °C. Add a solution of methylmagnesium bromide (1.5 equivalents) in diethyl ether dropwise.

-

Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

| Starting Material | Key Intermediates | Reagents | Typical Yield |

| 2,6-Pyridinedicarboxylic Acid | 6-(Ethoxycarbonyl)pyridine-2-carboxylic acid, 6-(Ethoxycarbonyl)pyridine-2-carbonyl chloride | Ethanol, H₂SO₄, Oxalyl chloride, CH₃MgBr | Good to Excellent |

| 2,6-Pyridinedicarboxylic Acid | 6-(Ethoxycarbonyl)pyridine-2-carboxylic acid, Weinreb amide | Ethanol, H₂SO₄, N,O-dimethylhydroxylamine, EDC, CH₃MgBr | Excellent |

Strategy 2: Synthesis from 2-Acetylpyridine

Starting from the commercially available and relatively inexpensive 2-acetylpyridine, this strategy involves the introduction of the ethyl carboxylate group at the 6-position. This is a less common route due to the challenges in achieving regioselective carboxylation.

Workflow Overview

Caption: Synthetic workflow from 2-Acetylpyridine.

Step 1: Regioselective Bromination of 2-Acetylpyridine

Direct carboxylation of 2-acetylpyridine is challenging. A more controlled approach involves the introduction of a halogen at the 6-position, which can then be converted to the carboxylate.

Causality: The acetyl group is a deactivating group, making electrophilic substitution difficult. However, under specific conditions, regioselective halogenation can be achieved.

Experimental Protocol:

Note: This is a challenging transformation and requires careful optimization. The following is a general procedure.

-

Reaction Setup: In a sealed tube, dissolve 2-acetylpyridine (1 equivalent) in fuming sulfuric acid.

-

Bromination: Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Heat the mixture at a high temperature (e.g., 150-180 °C) for several hours.

-

Workup: Carefully pour the cooled reaction mixture onto ice and neutralize with a strong base (e.g., NaOH). Extract the product with a suitable organic solvent. The crude product is purified by column chromatography.

Step 2: Palladium-Catalyzed Carbonylation

The bromo-intermediate can be converted to the desired ethyl ester via a palladium-catalyzed carbonylation reaction.

Causality: Palladium catalysts are highly effective in forming carbon-carbon bonds. In the presence of carbon monoxide and an alcohol, the aryl halide is converted to the corresponding ester.

Experimental Protocol:

-

Reaction Setup: In a pressure vessel, combine 6-bromo-2-acetylpyridine (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as triethylamine (2 equivalents) in absolute ethanol.

-

Carbonylation: Pressurize the vessel with carbon monoxide (e.g., 10-20 atm) and heat the mixture to 80-100 °C.

-

Reaction: Stir the reaction for 12-24 hours.

-

Workup: After cooling and releasing the pressure, filter the reaction mixture through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.

| Starting Material | Key Intermediates | Reagents | Typical Yield |

| 2-Acetylpyridine | 6-Bromo-2-acetylpyridine | NBS, fuming H₂SO₄, Pd(PPh₃)₄, CO, Ethanol, Et₃N | Moderate |

Strategy 3: Synthesis from Ethyl 6-methylpyridine-2-carboxylate

This approach involves the synthesis of the precursor, ethyl 6-methylpyridine-2-carboxylate, followed by the selective oxidation of the methyl group to an acetyl group.

Workflow Overview

Caption: Synthetic workflow from Ethyl 6-methylpyridine-2-carboxylate.

Step 1: Esterification of 6-Methyl-2-pyridinecarboxylic Acid

The commercially available 6-methyl-2-pyridinecarboxylic acid is first converted to its ethyl ester.

Causality: This is a standard Fischer esterification reaction, driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Experimental Protocol:

-

Reaction Setup: Dissolve 6-methyl-2-pyridinecarboxylic acid (1 equivalent) in a large excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Workup: Remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give ethyl 6-methylpyridine-2-carboxylate, which is often pure enough for the next step.[5]

Step 2: Oxidation of the Methyl Group

The methyl group at the 6-position can be oxidized to the acetyl group. A two-step process involving an initial benzylic-type oxidation to the alcohol followed by a second oxidation to the ketone is generally more controlled and higher yielding than a direct oxidation.

Causality: Direct oxidation of the methyl group to the ketone can be harsh and lead to over-oxidation to the carboxylic acid. A two-step approach allows for milder conditions for each transformation.

Experimental Protocol (Two-Step Oxidation):

-

Benzylic Oxidation to the Alcohol: A variety of methods can be used, including radical bromination followed by hydrolysis, or a more direct oxidation. For a direct oxidation, selenium dioxide (SeO₂) can be employed.

-

Reaction: Reflux a solution of ethyl 6-methylpyridine-2-carboxylate (1 equivalent) with a stoichiometric amount of selenium dioxide in a suitable solvent like dioxane or a mixture of pyridine and water.

-

Workup: After completion, the selenium byproduct is filtered off, and the filtrate is worked up to isolate the alcohol, ethyl 6-(1-hydroxyethyl)pyridine-2-carboxylate.

-

-

Oxidation of the Secondary Alcohol to the Ketone: The intermediate alcohol is then oxidized to the final product. Milder oxidizing agents are preferred to avoid side reactions.

-

Reagents: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices for this transformation.[6][7][8]

-

Reaction with PCC: To a solution of the alcohol in dry DCM, add PCC (1.5 equivalents) adsorbed on silica gel or Celite. Stir at room temperature until the starting material is consumed.[7][9]

-

Workup: Filter the reaction mixture through a pad of silica gel, eluting with DCM. Concentrate the filtrate to obtain the crude product, which is then purified by column chromatography.

-

| Starting Material | Key Intermediates | Reagents | Typical Yield |

| 6-Methyl-2-pyridinecarboxylic Acid | Ethyl 6-methylpyridine-2-carboxylate, Ethyl 6-(1-hydroxyethyl)pyridine-2-carboxylate | Ethanol, H₂SO₄, SeO₂, PCC or DMP | Good |

Conclusion

The synthesis of this compound can be successfully achieved through several strategic pathways. The choice of the most suitable method will depend on a careful consideration of factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory.

The route starting from 2,6-pyridinedicarboxylic acid is highly recommended for its reliability and potential for high yields, particularly when employing the Weinreb amide intermediate. While the synthesis from 2-acetylpyridine is conceptually attractive due to the low cost of the starting material, the challenges associated with regioselective functionalization may limit its practicality. The pathway from ethyl 6-methylpyridine-2-carboxylate offers a viable alternative, with the success of the synthesis hinging on the efficient and selective oxidation of the methyl group.

By understanding the causality behind the experimental choices and adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can confidently and efficiently synthesize this valuable building block for their scientific endeavors.

References

- OrgoSolver. Alcohol Oxidation in CH2Cl2: DMP vs. PCC (Primary -> Aldehydes, Secondary). OrgoSolver.

- Organic Synthesis. Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). Organic Synthesis.

- ResearchGate. Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate.

- Chad's Prep®. Oxidation with Chromic Acid and PCC. Chad's Prep®.

- Chemistry Steps. PCC Oxidation Mechanism. Chemistry Steps.

- Wikipedia. Weinreb ketone synthesis. Wikipedia.

- Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. 2020;36(2):185-201.

- Arkat USA. An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC. 2002;(xi):39-44.

- Organic Chemistry Portal. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Chemistry Portal.

- YouTube. Preparation of Pyridines, Part 3: By Acylation. YouTube. Published December 24, 2022.

- Scribd. Friedel Crafts Acylation. Scribd.

- ResearchGate. Friedel–Crafts acylation of aromatic compounds with carboxylic acids in the presence of P2O5/SiO2 under heterogeneous conditions.

- World Journal of Pharmaceutical Research. A FACILE ONE-POT SYNTHESIS OF WEINREB AMIDES FROM CARBOXYLIC ACIDS WITH POCL3. World Journal of Pharmaceutical Research. 2019;8(4):824-831.

- ResearchGate. How to achieve chlorination of carboxylic acid to convert into acid chloride ?. ResearchGate.

- Organic Chemistry Portal. Friedel-Crafts Acylation. Organic Chemistry Portal.

- ChemSynthesis. 6-methoxycarbonyl-pyridine-2-carboxylic acid. ChemSynthesis.

- PubChem. 6-(Methoxycarbonyl)pyridine-2-carboxylic acid. PubChem.

- ResearchGate. How to achieve chlorination of carboxylic acid to convert into acid chloride ?. ResearchGate.

- Google Patents. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid. Google Patents.

- Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. Published January 22, 2023.

- Chemguide. converting carboxylic acids into acyl (acid) chlorides. Chemguide.

- MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules. 2019;24(8):1501.

- Chem-Station. Acid to Acid Chloride - Common Conditions. Chem-Station.

- Google Patents. EP0128279A2 - Process for the preparation of 6-methyl-nicotinic-acid esters. Google Patents.

- Google Patents. US4314071A - Method of preparing monoesters. Google Patents.

- Nature. Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Nature. 2025;635:356–363.

- Organic Syntheses Procedure. 5-ethyl-2-methylpyridine. Organic Syntheses.

- Moodle. Carboxylic Acids to Acid Chlorides. Moodle.

- ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde.

- National Center for Biotechnology Information. Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate. Acta Crystallographica Section E Structure Reports Online. 2008;64(Pt 5):o883.

- European Patent Office. PREPARATION METHOD FOR PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES. EP 3015456 A1.

- ResearchGate. Reactions of indolylmagnesium bromide with trans-2-phenylcyclopropane-1-carbonyl chloride.

- ResearchGate. An Improved Synthetic Protocol and Plausible Mechanism in Forming Acetylpyridines from 2,6-Dicarbethoxypyridine.

- ResearchGate. Synthesis of methyl(ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates and their conversion to tert-butyl 4,5,6,7-tetrahydropyrazolo-[4,3-b]pyridine-6-carboxylates.

- ResearchGate. Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides.

- European Patent Office. PREPARATION METHOD FOR PYRROLIDINE-2-CARBOXYLIC ACID DERIVATIVES. EP 3015456 A1.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. US7368593B1 - Method of selective esterification - Google Patents [patents.google.com]

- 6. orgosolver.com [orgosolver.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Potential Biological Activity of Ethyl 6-acetylpyridine-2-carboxylate Derivatives

Executive Summary

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Ethyl 6-acetylpyridine-2-carboxylate represents a key starting material for the synthesis of a diverse range of pyridine derivatives. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and potential therapeutic applications of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. We delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key quantitative data to support their potential as lead compounds in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity.[1] This versatility has led to its incorporation into a wide array of drugs. Derivatives of pyridine are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][3][4]

This compound is a valuable and versatile building block. Its structure features multiple reactive sites—the ester, the acetyl group, and the pyridine ring itself—that allow for straightforward chemical modification. This enables the generation of large libraries of derivatives, each with unique steric and electronic properties, which is a critical strategy in the search for novel therapeutic agents.[5][6] This guide explores the translation of this chemical versatility into tangible biological activity.

Synthetic Strategies for Derivative Generation

The generation of diverse derivatives from this compound is typically achieved through multi-component reactions or stepwise modifications of its functional groups. A common approach involves the condensation of the acetyl group's α-protons or the reaction at the ester functionality. For instance, one-pot, four-component reactions can be employed using ethyl acetoacetate, various substituted aldehydes, an amine source like 2-aminopyridine, and a nitrile source to rapidly construct complex dihydropyridine structures.[5]

These synthetic pathways offer an efficient means to explore the structure-activity relationship (SAR) by systematically altering substituents on the pyridine core and associated rings.

Caption: General workflow for synthesizing pyridine derivatives.

Anticancer Activity

Pyridine derivatives are extensively investigated for their anticancer potential, acting through various mechanisms such as kinase inhibition, cell cycle arrest, and apoptosis induction.[1][2][7] The development of small-molecule inhibitors targeting specific cellular pathways is a primary goal in modern oncology.[8][9]

Mechanism of Action

The anticancer effects of pyridine derivatives are diverse. Some act as inhibitors of crucial enzymes like topoisomerase II or receptor tyrosine kinases, which are often overexpressed in cancer cells.[10][11] Others function as antimetabolites or induce cell cycle arrest, preventing cancer cell proliferation. For example, certain phenyl-pyridine-2-carboxylic acid derivatives have been shown to arrest cell cycle progression in mitosis, leading to apoptosis.[7] Metal complexes of pyridine carboxylic acids have also demonstrated cytotoxicity against human tumor cell lines, with their activity influenced by the coordinating metal ion.[12]

Quantitative Data: In Vitro Cytotoxicity

The potency of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Phenyl-pyridine-2-carboxylic acid derivatives | Various Human Cancer Lines | Low micromolar | [7] |

| Steroidal Pyridine Derivative | PC-3 (Prostate Cancer) | 1.55 | [1] |

| Zn(II)-Pyridine Dicarboxylic Acid Complex | SMMC-7721 (Hepatocellular Carcinoma) | 21.80 | [12] |

| Pyridine-2-carboxaldehyde Thiosemicarbazone | Various | Varies | [13] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screen for anticancer activity.[14][15] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is dependent on the cell line's doubling time and the compound's expected mechanism.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[16][17] Pyridine derivatives have shown considerable promise in this area, with some exhibiting potent activity against a range of bacterial and fungal pathogens.[3][18][19]

Mechanism of Action

A primary antimicrobial mechanism for certain pyridine derivatives, particularly those like pyridine-2,6-dithiocarboxylic acid, is the chelation of essential metal ions.[20] Bacteria require metal ions like iron, zinc, and copper as cofactors for critical enzymatic processes. By sequestering these ions, the compounds effectively disrupt bacterial metabolism and inhibit growth.[20][21] Other derivatives may act by inhibiting specific bacterial enzymes or disrupting cell membrane integrity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.[22][23]

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| N2,N6-bis(...)dicarboxamide | Bacillus subtilis | 6.25 | [21] |

| N2,N6-bis(...)dicarboxamide | Staphylococcus aureus | 12.5 | [21] |

| N2,N6-bis(...)dicarboxamide | Escherichia coli | 12.5 | [21] |

| 2,5-dichloro thienyl substituted thiazole pyridine | S. aureus, E. coli, etc. | 31.25 - 62.5 | [3] |

| 2-acetylpyridine Schiff base complexes | MRSA, P. aeruginosa | Moderate Activity | [24][25] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold-standard technique for determining the MIC of antimicrobial agents in a quantitative manner.[17][22] It is efficient and allows for the simultaneous testing of multiple compounds against various microorganisms.

Principle: A standardized suspension of bacteria is exposed to serial twofold dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible bacterial growth is used to identify the MIC.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial twofold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) on an agar plate. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth with bacteria, no compound) to confirm bacterial growth and a negative control (broth only) to confirm media sterility. A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a quality control measure.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity

Inflammation is a key pathological feature of numerous chronic diseases, and the development of new anti-inflammatory drugs with improved safety profiles is a significant research focus.[26][27] Pyridine derivatives have been identified as having potent anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.[4][28]

Mechanism of Action

A common mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins—key mediators of inflammation.[29] Some pyridine derivatives have shown selective inhibition of COX-2, which is advantageous as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[28][30]

Quantitative Data: In Vitro and In Vivo Efficacy

The anti-inflammatory potential can be assessed both in vitro (enzyme inhibition) and in vivo (reduction of inflammation in animal models).

| Compound Class | Assay | Result | Reference |

| Pyridine Carbothioamide (R6) | In vitro COX inhibition | IC₅₀ = 10.25 µM | [26] |

| Pyridopyrimidine derivative (IIIf) | In vitro COX-2 inhibition | IC₅₀ = 0.95 µM | [29] |

| 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid | Carrageenan-induced paw edema | More efficient than indomethacin | [28] |

| (3-carboxy-2-pyridyl)-2-thiobenzothiazole | In vitro assays | 1.34x more active than indomethacin | [31] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of novel compounds.[30][32][33]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Use healthy adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.

-

Grouping and Baseline Measurement: Divide the animals into groups (n=6 per group): Vehicle Control (e.g., saline or 0.5% CMC), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (various doses of the derivative). Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds and control substances orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Induction of Inflammation: Inject 0.1 mL of a 1% w/v sterile carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

-

Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. chemijournal.com [chemijournal.com]

- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development of a multi-target anticancer Sn(ii) pyridine-2-carboxaldehyde thiosemicarbazone complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. woah.org [woah.org]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. derpharmachemica.com [derpharmachemica.com]

- 20. Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 23. apec.org [apec.org]

- 24. japsonline.com [japsonline.com]

- 25. researchgate.net [researchgate.net]

- 26. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. scielo.br [scielo.br]

- 33. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04496G [pubs.rsc.org]

A Technical Guide to Ethyl 6-acetylpyridine-2-carboxylate: A Versatile Heterocyclic Scaffold

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract